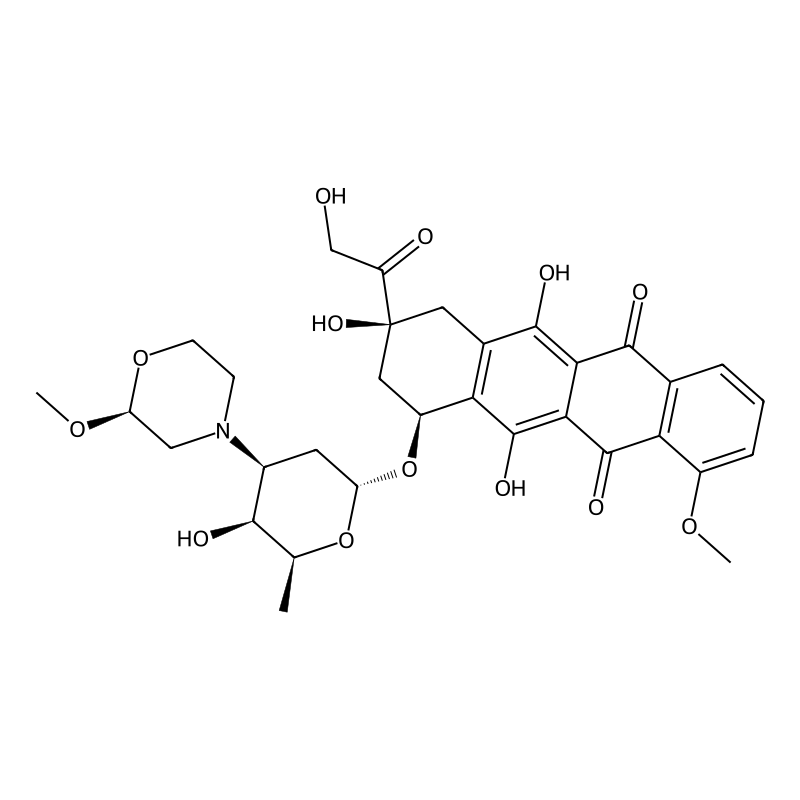

Nemorubicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Nemorubicin, also known as 3'-deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin, is a synthetic derivative of doxorubicin, designed to enhance its therapeutic efficacy while minimizing toxicity. This compound is characterized by a lipophilic substituent that enhances its ability to penetrate cell membranes and reach target tissues. Unlike traditional anthracyclines, nemorubicin exhibits unique properties, including the ability to inhibit topoisomerase I, which plays a critical role in DNA replication and repair .

Unlike Doxorubicin, which primarily acts by inhibiting topoisomerase II, Nemorubicin's mechanism of action involves DNA damage through topoisomerase I cleavage []. It also interacts with G-quadruplex DNA structures, stabilizing them and hindering their function []. Additionally, a functional nucleotide excision repair (NER) system seems crucial for Nemorubicin's activity [].

Nemorubicin undergoes biotransformation primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. This enzyme converts nemorubicin into PNU-159682, a more cytotoxic metabolite. The metabolic pathway involves hydroxylation and demethylation reactions that significantly alter the compound's structure and enhance its antitumor activity. The formation of PNU-159682 has been shown to correlate with the activity of CYP3A4 in human liver microsomes .

Nemorubicin demonstrates potent antitumor activity against various cancer cell lines. Its mechanism of action includes intercalation into DNA and stabilization of G-quadruplex structures, which are critical for maintaining genomic stability. The compound has shown effectiveness in inhibiting the growth of tumor cells in vitro and in vivo, particularly in models of hepatocellular carcinoma and other malignancies . Additionally, its metabolite PNU-159682 exhibits higher cytotoxicity than both nemorubicin and doxorubicin, making it a promising candidate for cancer therapy .

The synthesis of nemorubicin involves several key steps:

- Starting Material: Doxorubicin serves as the starting material.

- Modification: The amino group is modified by introducing a 2-methoxymorpholide substituent to enhance lipophilicity.

- Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

This synthetic route allows for the production of nemorubicin with specific structural features that contribute to its enhanced biological properties .

Nemorubicin is primarily investigated for its potential use as an antitumor agent in clinical settings. Its applications include:

- Treatment of hepatocellular carcinoma.

- Exploration as a therapeutic option for other solid tumors.

- Development of antibody-drug conjugates that incorporate nemorubicin metabolites for targeted delivery .

Studies have shown that nemorubicin interacts with various cellular targets, enhancing its therapeutic profile. Key interactions include:

- DNA Binding: Nemorubicin intercalates into DNA strands, disrupting replication processes.

- Topoisomerase Inhibition: It inhibits topoisomerase I, leading to increased DNA damage in cancer cells.

- G-Quadruplex Stabilization: The compound stabilizes G-quadruplex structures, which can hinder oncogene expression and promote apoptosis in tumor cells .

Nemorubicin shares structural and functional similarities with several other anthracycline derivatives. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Doxorubicin | Classic anthracycline structure | Well-known for broad-spectrum anticancer activity |

| Epirubicin | 4'-epimer of doxorubicin | Reduced cardiotoxicity compared to doxorubicin |

| Idarubicin | 4-demethoxy derivative of doxorubicin | Enhanced potency against certain leukemias |

| Daunorubicin | Parent compound of doxorubicin | Primarily used for acute leukemia treatment |

Nemorubicin's unique lipophilic modification and its ability to inhibit topoisomerase I distinguish it from these similar compounds, potentially offering advantages in terms of efficacy and safety profiles .

Semi-Synthetic Processes from Doxorubicin

The semi-synthetic preparation of nemorubicin from doxorubicin follows established protocols for anthracycline modification at the daunosamine sugar moiety. The process begins with doxorubicin or doxorubicin hydrochloride as the starting material, which undergoes selective alkylation at the C-3' amino position [4].

The alkylation reaction is typically conducted in polar aprotic solvents in the presence of dry organic bases such as triethylamine. The reaction proceeds through nucleophilic substitution of the C-3' amino group with diiodo compounds of specific stereochemical configuration. The carbon atom C-2 carrying the methoxy group in the diiodo compound can have either (S) or (R) configuration, with the (S)-configuration being preferred for optimal biological activity [4].

The reaction conditions are generally mild, proceeding at room temperature over 8 to 24 hours. This allows for selective modification of the amino sugar without affecting the sensitive anthraquinone chromophore or other functional groups essential for biological activity. The relatively gentle conditions are crucial for maintaining the structural integrity of the anthracycline core while enabling the introduction of the morpholinyl moiety [4].

Purification of the crude reaction product is achieved through silica gel column chromatography, typically using a methylene chloride-methanol mixture in a 97:3 volume ratio as the eluting solvent. The purified nemorubicin is then converted to its hydrochloride salt form by treatment with methanolic hydrogen chloride solution. This salt formation enhances the stability and bioavailability of the final product [4].

The semi-synthetic approach offers several advantages over total synthesis, including cost-effectiveness, ready availability of the doxorubicin starting material, and the ability to preserve the complex stereochemistry of the anthracycline framework. The method allows for the preparation of both pure 2''(R) and 2''(S) stereoisomers, enabling structure-activity relationship studies to optimize biological activity [4].

Structure-Activity Relationship Studies

Impact of Morpholinyl Moiety

The morpholinyl moiety in nemorubicin represents a critical structural modification that dramatically alters the pharmacological profile compared to classical anthracyclines. The introduction of the morpholinyl ring at the C-3' position of the daunosamine sugar fundamentally changes the mechanism of action, bioactivation pathway, and therapeutic index of the compound [6] [3].

The morpholinyl substituent significantly enhances the cytotoxic potency of nemorubicin, with studies demonstrating 80-fold greater activity compared to doxorubicin in vivo models [6]. This remarkable increase in potency is attributed to the unique bioactivation mechanism mediated by cytochrome P450 enzymes, particularly CYP3A4. The morpholinyl moiety serves as a recognition site for CYP3A4, leading to the formation of the highly active metabolite PNU-159682 [6] [7].

The lipophilic character imparted by the morpholinyl ring enhances cellular uptake and tumor penetration compared to the parent doxorubicin. This improved pharmacokinetic profile contributes to the superior in vivo efficacy observed with nemorubicin, particularly in solid tumor models where drug penetration is often limiting [1] [8].

Importantly, the morpholinyl modification eliminates the cardiotoxic profile associated with classical anthracyclines. The absence of cardiotoxicity represents a major therapeutic advantage, as cumulative dose limitations that restrict the use of doxorubicin and related compounds are significantly reduced with nemorubicin [3]. This improved safety profile allows for higher therapeutic doses and potentially improved clinical outcomes.

The morpholinyl ring also confers resistance to multidrug resistance mechanisms that commonly affect classical anthracyclines. The structural modification appears to reduce recognition by P-glycoprotein and other efflux pumps, thereby maintaining intracellular drug concentrations in resistant cell lines [1] [9].

Significance of 2-Methoxymorpholide Substituent

The 2-methoxymorpholide substituent represents the most critical structural element determining the unique biological properties of nemorubicin. The presence of the methoxy group at the 2-position of the morpholinyl ring is essential for the CYP3A-mediated bioactivation that generates the highly potent metabolite PNU-159682 [10].

Structure-activity relationship studies have demonstrated that the 2-methoxymorpholide substituent is specifically required for bioactivation by cytochrome P450 enzymes. The methoxy group serves as a site for enzymatic hydroxylation, leading to subsequent intramolecular cyclization and formation of the reactive metabolite. Without this specific substituent, the bioactivation pathway is not accessible, and the enhanced potency characteristic of nemorubicin is not observed [10].

The stereochemical configuration of the 2-methoxymorpholide substituent is crucial for optimal biological activity. The (S)-configuration at the C-2 position is preferred, as it provides optimal recognition by CYP3A4 and facilitates the bioactivation process. The (R)-configuration shows reduced activity, highlighting the importance of precise stereochemical control in the synthetic process [4].

The bioactivation mechanism involves CYP3A4-mediated hydroxylation at the 3-methoxy group, followed by loss of formaldehyde and ring opening to generate an aldehyde intermediate. This reactive intermediate can then undergo intramolecular cyclization to form the highly potent metabolite PNU-159682, which possesses the ability to form covalent adducts with DNA [10].

The significance of the 2-methoxymorpholide substituent extends beyond simple bioactivation. The structural configuration enables nemorubicin to function as a prodrug that is selectively activated in tissues with high CYP3A4 expression, particularly the liver. This tissue-selective activation contributes to the improved therapeutic index and reduced systemic toxicity observed with nemorubicin compared to classical anthracyclines [6] [7].

Intercalation Mechanisms

Nemorubicin exhibits distinctive DNA intercalation properties that fundamentally differ from its parent compound doxorubicin [1]. Nuclear magnetic resonance studies have demonstrated that nemorubicin intercalates between base pairs of the double helix, forming exceptionally stable complexes through hydrogen bonding interactions [1]. The intercalation process leads to characteristic upfield shifts in nuclear magnetic resonance spectra, indicating strong binding affinity to guanine-cytosine base pairs [1].

The metabolite PNU-159682 displays even more pronounced intercalation characteristics, with studies showing significantly enhanced stability compared to the parent compound [1]. Denaturing polyacrylamide gel electrophoresis analysis reveals that PNU-159682 forms covalent adducts with double-stranded oligonucleotides that are stable enough to be detected through gel-electrophoretic methods [2]. These intercalation complexes demonstrate a residence time that is 10-20 fold longer than doxorubicin, contributing substantially to the enhanced cytotoxic potency observed with nemorubicin treatment [1].

Mass spectrometry investigations have confirmed that the intercalation process with PNU-159682 results in the formation of two distinct types of adducts: complexes containing one alkylated species per duplex deoxyribonucleic acid, and complexes containing two alkylated species per duplex [2]. The prolonged residence time of these complexes within intercalation sites represents a critical mechanistic difference that explains the superior antitumor activity of nemorubicin compared to classical anthracyclines [1].

G-Quadruplex Binding and Stabilization

Nemorubicin demonstrates significant binding affinity for G-quadruplex deoxyribonucleic acid structures, representing an important secondary mechanism of action [3]. Nuclear magnetic resonance spectroscopy and electrospray ionization mass spectrometry studies have revealed that nemorubicin intercalates between adenine-3 and guanine-4 residues of the telomeric sequence d(TTAGGGT)4 and forms cap-complexes at the guanine-6 phosphate thymine-7 site [3].

The presence of adenine residues in the G-quadruplex sequence plays a crucial role in complex stabilization, as demonstrated by comparative studies with sequences d(TTGGGTT)4 and d(TTTGGGT)4, which form only 1:1 complexes rather than the more stable configurations observed with adenine-containing sequences [3]. Nemorubicin binding to the c-MYC G-quadruplex sequence Pu22 results in the formation of well-defined complexes where two nemorubicin molecules bind to the 3'-end and 5'-end, creating additional stacking planes over each external G-tetrad [3].

This G-quadruplex stabilization mechanism represents a novel approach to targeting oncogene transcriptional control, particularly relevant given that c-MYC overexpression occurs in a wide range of human tumors [3]. The stabilization of these structures may contribute to the transcriptional inhibition observed with nemorubicin treatment, providing an additional mechanism beyond topoisomerase inhibition [3].

Virtual Cross-Linking of DNA Strands

The most distinctive DNA binding property of nemorubicin's active metabolite PNU-159682 is its ability to form virtual cross-links between complementary deoxyribonucleic acid strands [2]. These virtual cross-links represent a unique mechanism that produces effective bridging of deoxyribonucleic acid complementary strands, reminiscent of classical anthracyclines in the presence of formaldehyde but occurring through a distinct chemical pathway [2].

High-performance liquid chromatography-ultraviolet analysis of cytosine-guanine rich duplex sequences with a 5′-CCCGGG-3′ central core demonstrates the formation of stable adducts that can be characterized through micro-high-performance liquid chromatography mass spectrometry [2]. The virtual cross-linking phenomenon occurs specifically with double-stranded oligonucleotides, as PNU-159682 shows no reactivity with single-stranded sequences [2].

The sequence specificity of virtual cross-linking is remarkable, with PNU-159682 showing absence of reactivity with cytosine-guanine rich sequences containing a thymine-adenine core, such as CGTACG, and only minor reactivity with CGC sequences [2]. This specificity highlights the importance of guanine sequence context in modulating deoxyribonucleic acid alkylation and cross-linking formation [2]. The virtual cross-links formed by PNU-159682 represent a novel mechanism of deoxyribonucleic acid damage that may contribute to the compound's exceptional cytotoxicity against tumor cells [2].

Interaction with Topoisomerases

Topoisomerase I Inhibition

Nemorubicin operates primarily through topoisomerase I inhibition, representing a fundamental departure from classical anthracycline mechanisms of action [4]. Unlike doxorubicin and other traditional anthracyclines that primarily target topoisomerase II, nemorubicin demonstrates preferential inhibition of topoisomerase I, forming stabilized cleavage complexes that prevent deoxyribonucleic acid religation [4].

The topoisomerase I inhibition mechanism involves the formation of covalent complexes between the enzyme and deoxyribonucleic acid, with nemorubicin stabilizing these complexes and preventing the normal catalytic cycle completion [5]. Studies using cell-free assays have demonstrated that nemorubicin treatment leads to the accumulation of topoisomerase I-deoxyribonucleic acid complexes, which can be isolated through ultracentrifugation techniques [6]. The formation of these complexes results in single-strand breaks that preferentially target cells in S and G2 phases of the cell cycle [6].

Nemorubicin's topoisomerase I inhibition mechanism explains its activity against tumors resistant to alkylating agents, topoisomerase II inhibitors, and platinum derivatives [4]. This novel mechanism of action provides a therapeutic advantage in treating cancers that have developed resistance to conventional chemotherapy regimens [4]. The preferential targeting of proliferating cells through topoisomerase I inhibition contributes to the selective antitumor activity observed with nemorubicin treatment [6].

Differences from Classical Topoisomerase II Inhibitors

The mechanistic differences between nemorubicin and classical topoisomerase II inhibitors are profound and clinically significant [7] [8]. While traditional anthracyclines like doxorubicin function as topoisomerase II poisons that stabilize the enzyme-deoxyribonucleic acid complex and prevent religation, nemorubicin operates through a distinct pathway that primarily targets topoisomerase I [7].

Structural studies have revealed that topoisomerase II inhibitors typically require specific sequence contexts, with doxorubicin-specific sites concentrated at adenine-thymine runs and showing a requirement for adenine at the 3' terminus of strand breaks [8]. In contrast, nemorubicin's mechanism does not depend on these specific sequence requirements, allowing for broader target recognition and reduced likelihood of resistance development [8].

The differential enzyme targeting explains the non-cross-resistance observed between nemorubicin and classical anthracyclines [9]. Cells that have developed resistance to doxorubicin through topoisomerase II modifications or overexpression of multidrug resistance proteins retain sensitivity to nemorubicin [9]. This mechanistic distinction provides a significant clinical advantage, as nemorubicin remains effective in treating tumors that have become refractory to conventional anthracycline therapy [9].

The topoisomerase I-focused mechanism also results in different deoxyribonucleic acid damage patterns compared to topoisomerase II inhibitors [7]. While topoisomerase II inhibitors typically generate double-strand breaks, nemorubicin's topoisomerase I inhibition primarily produces single-strand breaks that become lethal when replication machinery encounters stabilized enzyme-deoxyribonucleic acid complexes [7]. This difference in damage patterns contributes to the unique toxicity profile and therapeutic index observed with nemorubicin treatment [7].

Nucleotide Excision Repair (NER) System Involvement

Unique Dependency on Intact NER Pathways

Nemorubicin exhibits an unprecedented and paradoxical relationship with the nucleotide excision repair system, requiring intact nucleotide excision repair function for optimal cytotoxic activity [9] [10]. This represents a complete reversal of the typical pattern observed with most deoxyribonucleic acid-damaging chemotherapeutic agents, which generally show enhanced activity in nucleotide excision repair-deficient cells [9].

Experimental evidence from Chinese hamster ovary-derived cell systems with defined nucleotide excision repair defects demonstrates that nemorubicin shows reduced activity in CHO-UV96 cells lacking functional ERCC1 and CHO-UV61 cells defective in CSB/ERCC6 compared to parental AA8 cells with intact nucleotide excision repair [10]. Restoration of nucleotide excision repair function through ERCC1 gene transfection in CHO-UV96 cells significantly increases sensitivity to nemorubicin, approaching levels observed in parental cells [10].

The nucleotide excision repair dependency has been confirmed across multiple cellular systems, including isogenic murine leukemia cells where L1210/DDP cells with intact nucleotide excision repair show greater sensitivity to nemorubicin than XPG-deficient L1210/0 cells [10]. This unique mechanistic requirement suggests that nemorubicin's cytotoxic effects depend on active nucleotide excision repair processing rather than the simple formation of deoxyribonucleic acid lesions [10].

Host cell reactivation assays demonstrate that nemorubicin-resistant cells exhibit significantly impaired ability to repair ultraviolet-damaged plasmid deoxyribonucleic acid, indicating that nucleotide excision repair deficiency underlies resistance to nemorubicin treatment [10]. This mechanistic understanding has important implications for patient selection and treatment strategies, as nucleotide excision repair status may serve as a predictive biomarker for nemorubicin responsiveness [9].

Inverse Relationship with ERCC Genes

The relationship between nemorubicin activity and excision repair cross-complementation group genes represents a novel paradigm in chemotherapy mechanisms [9]. Unlike conventional deoxyribonucleic acid-damaging agents that typically show increased efficacy in cells with defective deoxyribonucleic acid repair, nemorubicin demonstrates enhanced cytotoxicity in cells with functional ERCC1 and ERCC6 genes [9].

Studies using isogenic cell lines proficient or deficient in specific excision repair cross-complementation group genes have revealed that nemorubicin requires functional nucleotide excision repair machinery for optimal activity [9]. Cells with defective ERCC1 or ERCC6 genes show significantly reduced sensitivity to nemorubicin compared to repair-proficient controls [9]. This inverse relationship extends to the potent nemorubicin metabolite PNU-159682, which exhibits the same nucleotide excision repair dependency as the parent compound [10].

The XPG gene plays a particularly critical role in nemorubicin sensitivity, with XPG expression levels directly correlating with drug responsiveness [10]. Nemorubicin-resistant cell lines consistently show loss of XPG protein expression, while maintaining comparable levels of other nucleotide excision repair proteins such as ERCC1 and XPA [10]. Transfection of human XPG complementary deoxyribonucleic acid into resistant cells restores both nucleotide excision repair function and nemorubicin sensitivity [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pharmacology

Pictograms

Irritant

Dates

2: Sabatino MA, Marabese M, Ganzinelli M, Caiola E, Geroni C, Broggini M. Down-regulation of the nucleotide excision repair gene XPG as a new mechanism of drug resistance in human and murine cancer cells. Mol Cancer. 2010 Sep 24;9:259. doi: 10.1186/1476-4598-9-259. PubMed PMID: 20868484; PubMed Central PMCID: PMC2955619.

3: Lu H, Chen CS, Waxman DJ. Potentiation of methoxymorpholinyl doxorubicin antitumor activity by P450 3A4 gene transfer. Cancer Gene Ther. 2009 May;16(5):393-404. doi: 10.1038/cgt.2008.93. Epub 2008 Nov 14. PubMed PMID: 19011599; PubMed Central PMCID: PMC2669851.

4: Quintieri L, Fantin M, Palatini P, De Martin S, Rosato A, Caruso M, Geroni C, Floreani M. In vitro hepatic conversion of the anticancer agent nemorubicin to its active metabolite PNU-159682 in mice, rats and dogs: a comparison with human liver microsomes. Biochem Pharmacol. 2008 Sep 15;76(6):784-95. doi: 10.1016/j.bcp.2008.07.003. Epub 2008 Jul 11. PubMed PMID: 18671948.

5: Broggini M. Nemorubicin. Top Curr Chem. 2008;283:191-206. doi: 10.1007/128_2007_6. PubMed PMID: 23605633.

6: Sessa C, Valota O, Geroni C. Ongoing phase I and II studies of novel anthracyclines. Cardiovasc Toxicol. 2007;7(2):75-9. Review. PubMed PMID: 17652808.

7: Quintieri L, Geroni C, Fantin M, Battaglia R, Rosato A, Speed W, Zanovello P, Floreani M. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes. Clin Cancer Res. 2005 Feb 15;11(4):1608-17. PubMed PMID: 15746066.

8: Fraier D, Frigerio E, Brianceschi G, James CA. LC-MS-MS determination of nemorubicin (methoxymorpholinyldoxorubicin, PNU-152243A) and its 13-OH metabolite (PNU-155051A) in human plasma. J Pharm Biomed Anal. 2002 Oct 15;30(3):377-89. PubMed PMID: 12367663.

Explore Compound Types